5-Azabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
5-Azabicyclo[211]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemical conditions. One common method is the formal single electron reduction of azabicyclo[1.1.0]butanes under photochemical conditions . This approach leverages a polar-radical-polar relay strategy that includes a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines, which then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound can be achieved through a batchwise, multigram preparation method. This involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .
Chemical Reactions Analysis
Types of Reactions: 5-Azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products: The major products formed from these reactions include various substituted derivatives and primary amines, which can be further functionalized for different applications .
Scientific Research Applications
5-Azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: Its rigid structure makes it a valuable scaffold for designing bioactive compounds.
Mechanism of Action
The mechanism by which 5-Azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its role as a versatile electrophile in ring-opening reactions with various nucleophiles. This property allows it to participate in the synthesis of complex molecules, including ligand-directed degraders that target specific proteins for degradation . The molecular targets and pathways involved include the androgen receptor and other protein targets in medicinal chemistry .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane: Another rigid bicyclic compound with similar structural features.
Azabicyclo[1.1.0]butane: A precursor used in the synthesis of 5-Azabicyclo[2.1.1]hexane-1-carboxylic acid.
Piperazinium Methanesulfonate: A related compound used in medicinal chemistry.
Uniqueness: this compound is unique due to its rigid structure and nitrogen-containing ring, which provide it with distinct chemical properties and make it a valuable building block for the synthesis of bioactive compounds and complex molecules .
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
5-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-2-1-4(3-6)7-6/h4,7H,1-3H2,(H,8,9) |
InChI Key |
PMPRUDXSFWDTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1N2)C(=O)O |
Origin of Product |
United States |
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